molecular formula C10H12Cl2O3S B1454640 4-(2-Chlorophenoxy)butane-1-sulfonyl chloride CAS No. 1202760-78-8

4-(2-Chlorophenoxy)butane-1-sulfonyl chloride

Cat. No. B1454640
M. Wt: 283.17 g/mol
InChI Key: PCRMJYSINOWKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chlorophenoxy)butane-1-sulfonyl chloride (also known as CBPC) is an organosulfur compound that is used as a reagent in organic synthesis. It is a white solid that is soluble in organic solvents and is used in a variety of applications including drug synthesis, polymer chemistry and as a reagent in the synthesis of other organic compounds. CBPC is a versatile reagent that has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biocides.

Scientific Research Applications

CBPC has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biocides. It is also used in the synthesis of polymers, catalysts, and surfactants. CBPC has been used in the synthesis of a variety of drugs, including antifungal agents, antibacterial agents, and anti-inflammatory agents. It has also been used in the synthesis of agrochemicals and biocides, such as herbicides, insecticides, and fungicides.

Mechanism Of Action

CBPC is an organosulfur compound that is used as a reagent in organic synthesis. It is a white solid that is soluble in organic solvents and is used in a variety of applications including drug synthesis, polymer chemistry and as a reagent in the synthesis of other organic compounds. CBPC is an electrophilic reagent that reacts with nucleophilic groups such as amines, alcohols, and thiols. The reaction of CBPC with nucleophilic groups results in the formation of sulfonamides and sulfonates.

Biochemical And Physiological Effects

CBPC has been used in the synthesis of a variety of drugs, including antifungal agents, antibacterial agents, and anti-inflammatory agents. CBPC has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol. It has also been found to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are involved in inflammation.

Advantages And Limitations For Lab Experiments

CBPC is a versatile reagent that has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biocides. It is a white solid that is soluble in organic solvents and is used in a variety of applications including drug synthesis, polymer chemistry and as a reagent in the synthesis of other organic compounds. The advantages of using CBPC in laboratory experiments include its high reactivity, low cost, and wide availability. However, it is important to note that CBPC is a highly reactive compound and must be handled with caution.

Future Directions

The use of CBPC in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biocides, is likely to continue to increase in the future. In addition, CBPC may be used in the synthesis of other compounds, such as polymers, catalysts, and surfactants. Furthermore, the use of CBPC in the synthesis of drugs may be expanded to include other therapeutic agents, such as antivirals, antineoplastics, and immunomodulators. Finally, the use of CBPC in the synthesis of agrochemicals and biocides may be expanded to include other compounds, such as herbicides, insecticides, and fungicides.

properties

IUPAC Name

4-(2-chlorophenoxy)butane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O3S/c11-9-5-1-2-6-10(9)15-7-3-4-8-16(12,13)14/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRMJYSINOWKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCS(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenoxy)butane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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